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molecular formula C5H2BrClOS B184165 2-Bromothiophene-3-carbonyl chloride CAS No. 197370-13-1

2-Bromothiophene-3-carbonyl chloride

Cat. No. B184165
M. Wt: 225.49 g/mol
InChI Key: UIKWDIMOQHGQHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08476300B2

Procedure details

Add 2-bromothiophene-3-carbonyl chloride (540 mg, 2.39 mmol) to a solution of aqueous ammonia (25%, 3 mL, 17.44 mmol) with stirring. Stir the mixture for 30 minutes. Concentrate the mixture. Collect the resulting precipitate via filtration and wash the solids with water. Dry the white precipitate in vacuo to obtain the title compound (450 mg, 2.17 mmol).
Quantity
540 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[S:3][CH:4]=[CH:5][C:6]=1[C:7](Cl)=[O:8].[NH3:10]>>[Br:1][C:2]1[S:3][CH:4]=[CH:5][C:6]=1[C:7]([NH2:10])=[O:8]

Inputs

Step One
Name
Quantity
540 mg
Type
reactant
Smiles
BrC=1SC=CC1C(=O)Cl
Name
Quantity
3 mL
Type
reactant
Smiles
N

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
Stir the mixture for 30 minutes
Duration
30 min
CONCENTRATION
Type
CONCENTRATION
Details
Concentrate the mixture
CUSTOM
Type
CUSTOM
Details
Collect the resulting precipitate
FILTRATION
Type
FILTRATION
Details
via filtration
WASH
Type
WASH
Details
wash the solids with water
CUSTOM
Type
CUSTOM
Details
Dry the white precipitate in vacuo

Outcomes

Product
Name
Type
product
Smiles
BrC=1SC=CC1C(=O)N
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2.17 mmol
AMOUNT: MASS 450 mg
YIELD: CALCULATEDPERCENTYIELD 90.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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